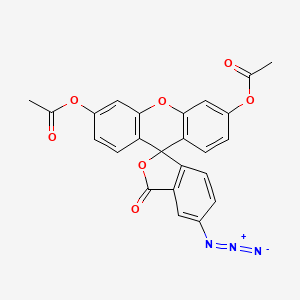

Azidofluorescein diacetate

Overview

Description

Azidofluorescein diacetate (AFDA) is a fluorescent dye that has been widely used in scientific research due to its unique properties. This dye is capable of penetrating cell membranes and illuminating the cytoplasm of living cells, allowing researchers to monitor cellular activity in real-time. In

Scientific Research Applications

Fluorescent Probes for Biological Imaging

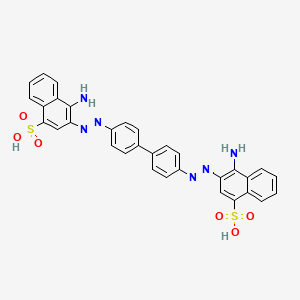

Azidofluorescein derivatives are essential in biological imaging. Their ability to fluoresce upon undergoing specific chemical transformations makes them ideal for labeling and imaging biomolecules. For instance, a 4-azidonaphthylfluorescein analogue has been effectively used for labeling proteins and glycoproteins, facilitating cell imaging under no-wash conditions with distinguishable signals (Shieh, Hangauer, & Bertozzi, 2012).

Measurement of Intracellular pH

Azidofluorescein diacetate has been used to measure the internal pH of blood platelets. This method demonstrated no significant change in intracellular pH during thrombin activation of human platelets, revealing their quick adaptation to external pH changes (Rotman & Heldman, 1982).

Fluorescent Oligonucleotides for DNA Sequencing

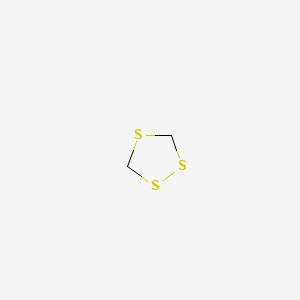

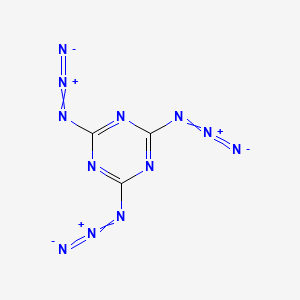

In DNA sequencing, "click chemistry" has been applied to create fluorescent oligonucleotides. This process involves a 1,3-dipolar cycloaddition between alkynyl 6-carboxyfluorescein and azido-labeled single-stranded DNA, resulting in fluorescein-labeled ssDNA with high efficiency and specificity for DNA sequencing with capillary electrophoresis (Seo, Li, Ruparel, & Ju, 2003).

Probing Chemical Carcinogenesis

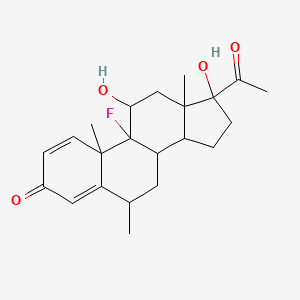

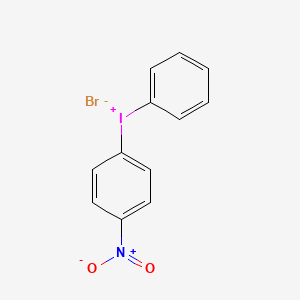

Azidofluorescein has been synthesized as a probe in chemical carcinogenesis studies. It serves as a photoaffinity label and, when photolysed, generates products that can be used to study the interaction of drugs with cells, thereby aiding in understanding the mechanisms of carcinogenesis (Sarrif, White, & Divito, 1978).

Live-Cell Monitoring with Fluorescent Probes

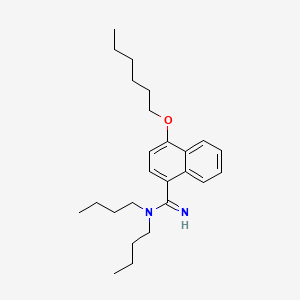

Azidofluorescein-based probes have been developed for live-cell monitoring. These probes exhibit low background fluorescence and show a significant fluorescence enhancement in the presence of specific biological molecules, making them useful for direct monitoring in various physiological and pathological processes (Huo, Kang, Yin, Chao, & Zhang, 2015).

properties

IUPAC Name |

(6'-acetyloxy-5-azido-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O7/c1-12(28)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)29)5-8-20(22)24(19)18-6-3-14(26-27-25)9-17(18)23(30)34-24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKLQXMWCOZORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227923 | |

| Record name | Azidofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azidofluorescein diacetate | |

CAS RN |

77162-07-3 | |

| Record name | Azidofluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.